Tribenuron-methyl and imazamethabenz
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Overview
Description
Tribenuron-methyl: and imazamethabenz are two herbicides widely used in agriculture to control a variety of weeds. Tribenuron-methyl is a sulfonylurea herbicide that inhibits acetolactate synthase, an enzyme critical for the synthesis of branched-chain amino acids in plants . Imazamethabenz, on the other hand, is an imidazolinone herbicide that also inhibits acetolactate synthase, affecting the same pathway . Both compounds are selective herbicides, meaning they target specific weeds while leaving crops relatively unharmed.
Preparation Methods
Tribenuron-methyl: is synthesized through a multi-step process. The final step involves the condensation of 2-methoxycarbonylbenzenesulfonyl isocyanate with 2-methylamino-4-methoxy-6-methyl-1,3,5-triazine . Industrial production typically involves the use of triphosgene as a reagent and dimethylbenzene as a solvent .
Imazamethabenz: is prepared by reacting methyl orthoformate benzenesulfonamide with oxalyl chloride to obtain 2-methyl formate-3-benzenesulfonyl isocyanate, which then reacts with methyl triazine . The industrial production methods often involve high-performance liquid chromatography for the separation of its enantiomers .
Chemical Reactions Analysis
Tribenuron-methyl: undergoes various chemical reactions, including hydrolysis and oxidation. It is unstable in aqueous acidic solutions and can be hydrolyzed to form its corresponding acid . Common reagents used in these reactions include water and acids. The major products formed are the hydrolyzed acid derivatives.
Imazamethabenz: also undergoes hydrolysis, particularly in the presence of water and acids, forming its active acid form . It can also undergo oxidation reactions, especially in the presence of strong oxidizing agents .
Scientific Research Applications
Tribenuron-methyl: is primarily used in agriculture to control broad-leaf weeds in cereal crops such as wheat, barley, and oats . It has also been studied for its environmental impact and its behavior in soil and water systems .
Imazamethabenz: has applications beyond agriculture. Recent studies have shown its potential as an antitumor agent by inhibiting the Pin1 protein, which is involved in the proliferation and migration of cancer cells . It has also been studied for its persistence in soil and its effects on subsequent crops .
Mechanism of Action
Both tribenuron-methyl and imazamethabenz inhibit the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids like valine, leucine, and isoleucine . This inhibition leads to the accumulation of toxic intermediates, ultimately causing cell death in susceptible plants. The molecular targets are the ALS enzymes, and the pathways involved include the branched-chain amino acid synthesis pathway .
Comparison with Similar Compounds
Tribenuron-methyl: belongs to the sulfonylurea class of herbicides, which also includes compounds like metsulfuron-methyl and iodosulfuron-methyl-sodium . These compounds share a similar mechanism of action but differ in their selectivity and environmental impact.
Imazamethabenz: is part of the imidazolinone class of herbicides, which includes compounds like imazapyr and imazethapyr . These herbicides also inhibit ALS but vary in their spectrum of activity and persistence in the environment.
Conclusion
Tribenuron-methyl and imazamethabenz are important herbicides with distinct preparation methods, chemical reactions, and applications Their ability to selectively inhibit ALS makes them effective in controlling a wide range of weeds while minimizing damage to crops
Properties
CAS No. |
113336-32-6 |
---|---|
Molecular Formula |
C31H37N7O9S |
Molecular Weight |
683.7 g/mol |
IUPAC Name |
methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate;methyl 4-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate |
InChI |
InChI=1S/C16H20N2O3.C15H17N5O6S/c1-9(2)16(4)15(20)17-13(18-16)12-8-10(3)6-7-11(12)14(19)21-5;1-9-16-13(18-14(17-9)26-4)20(2)15(22)19-27(23,24)11-8-6-5-7-10(11)12(21)25-3/h6-9H,1-5H3,(H,17,18,20);5-8H,1-4H3,(H,19,22) |
InChI Key |
UVYFMBPXDXFXMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)C2=NC(C(=O)N2)(C)C(C)C.CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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